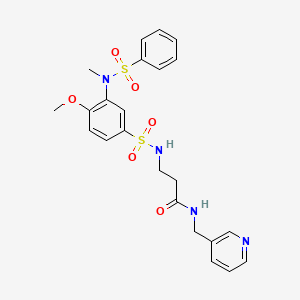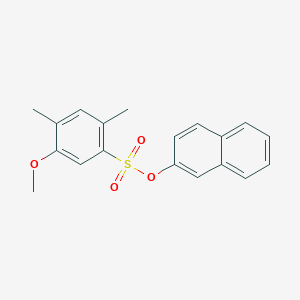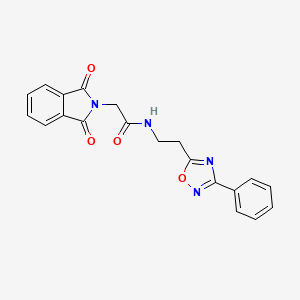
3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups such as methoxy, sulfonamide, and propanamide. These functional groups are known to contribute to various chemical and pharmacological properties.
Synthesis Analysis
The synthesis of related sulfonamide compounds has been explored in the literature. For instance, the synthesis of N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides has been reported, which involves the use of methoxy and methyl groups attached to a phenylsulfinyl propanamide structure . Similarly, the synthesis of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea has been described, which includes a methoxyphenyl group linked to a pyridine-3-ylmethyl thiourea . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the 1H NMR and X-ray diffraction analysis of N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides has provided insights into the stereochemistry and electronic interactions of these molecules . Additionally, the structure of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea was elucidated using FT-IR, 1H-NMR, and mass spectrometry, which could be relevant for understanding the structure of the compound .
Chemical Reactions Analysis
The reactivity of sulfonamide compounds can vary significantly depending on their structure. For instance, N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine have been shown to undergo rearrangement reactions to yield chiral pyrrolidin-3-ones . This indicates that the sulfonamide group can participate in complex chemical transformations, which may also be applicable to the compound being analyzed.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. The presence of methoxy and sulfonamide groups can affect properties such as solubility, melting point, and reactivity. For example, the electronic and steric effects of these groups can impact the compound's binding affinity to biological targets, as seen in the antiestrogenic activity of a related dihydronaphthalene compound . Additionally, the compound's interaction with DNA and its cytotoxicity against cancer cell lines have been studied, providing insights into its potential pharmacological applications .
Aplicaciones Científicas De Investigación
Photophysicochemical Properties and Applications
The compound and its derivatives have been explored for their spectroscopic, photophysical, and photochemical properties, particularly in the context of zinc(II) phthalocyanine complexes. These studies have revealed that the derivatives possess photosensitizing abilities suitable for photocatalytic applications. Specifically, the zinc(II) phthalocyanine derivatives exhibit favorable properties for applications such as photodynamic therapy, a treatment method that uses light to activate a photosensitizer drug, which then helps in destroying cancer cells. The investigations into the properties of these compounds suggest their potential utility in various applications that require the generation of singlet oxygen or other reactive species under light irradiation (Öncül et al., 2021), (Pişkin et al., 2020).
Application in Antitumor Studies
The compound and its related derivatives have been used in the design and synthesis of molecules with potential applications in cancer treatment. One study focused on the modification of a specific compound structure to yield derivatives that showed potent antiproliferative activities in vitro against various cancer cell lines. These compounds were also evaluated for their inhibitory activity against certain kinases implicated in cancer, suggesting their potential as effective anticancer agents with reduced toxicity (Wang et al., 2015).
Gene Expression Studies for Antitumor Activity
Some derivatives of the compound have been assessed for their antitumor properties using cell-based screens and gene expression analysis. These studies provide insights into the structure-activity relationships of these compounds, helping to identify molecular features that contribute to their antitumor effects. The findings from these studies also elucidate the drug-sensitive pathways and pharmacophores, aiding in the development of more effective antitumor agents (Owa et al., 2002).
Exploration in Inflammation Inhibition
Research has also been conducted on derivatives of the compound for their potential use as inflammation inhibitors. These studies involve the synthesis and evaluation of compounds for their activity in inhibiting inflammation, particularly in the context of non-steroidal anti-inflammatory drugs (NSAIDs). This research could lead to the development of new therapeutic agents for treating various inflammatory conditions (Dassonville et al., 2004).
Propiedades
IUPAC Name |
3-[[3-[benzenesulfonyl(methyl)amino]-4-methoxyphenyl]sulfonylamino]-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S2/c1-27(35(31,32)19-8-4-3-5-9-19)21-15-20(10-11-22(21)33-2)34(29,30)26-14-12-23(28)25-17-18-7-6-13-24-16-18/h3-11,13,15-16,26H,12,14,17H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJVQSUUHKOIRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)S(=O)(=O)NCCC(=O)NCC2=CN=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B2517400.png)
![(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2517402.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2517404.png)


![methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate](/img/structure/B2517408.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2517409.png)


![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2517415.png)
![N-[[4-[3-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2517419.png)